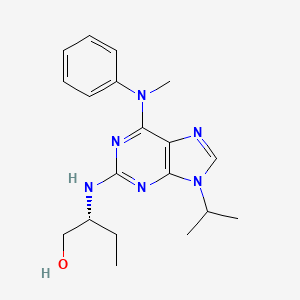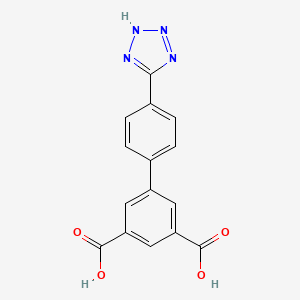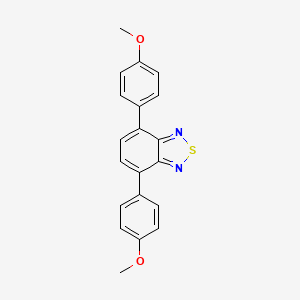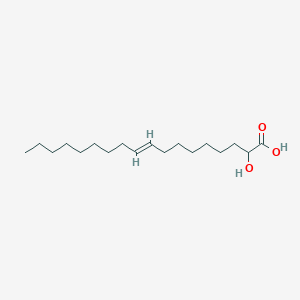
Aftin-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aftin-5 is a small molecule known as an Amyloid-β Forty-Two Inducer. It is primarily used in research related to Alzheimer’s disease due to its ability to selectively increase the production of the amyloid-β 42 peptide. This peptide is a significant component in the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aftin-5 is a synthetic compound with the molecular formula C19H26N6O and a molecular weight of 354.45 g/mol . The synthesis involves the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the isopropyl and N-methylanilino groups.
Final Assembly: The final product is obtained by coupling the substituted purine with a butan-1-ol derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and pH.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve a purity of over 98%.
Análisis De Reacciones Químicas
Types of Reactions: Aftin-5 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the purine core.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted purine compounds .
Aplicaciones Científicas De Investigación
Aftin-5 has several applications in scientific research, particularly in the study of Alzheimer’s disease:
Chemistry: Used as a tool to study the chemical pathways involved in amyloid-β production.
Biology: Helps in understanding the biological processes and interactions of amyloid-β peptides in cellular models.
Medicine: Aids in the development of potential therapeutic agents targeting amyloid-β production.
Industry: Utilized in high-throughput screening assays to identify compounds that modulate amyloid-β levels
Mecanismo De Acción
Aftin-5 exerts its effects by interacting with specific proteins involved in the production of amyloid-β peptides. The primary molecular targets include:
Voltage-Dependent Anion Channel 1 (VDAC1): this compound binds to VDAC1, altering its function and affecting amyloid-β production.
Prohibitin: Interaction with prohibitin modulates mitochondrial function and amyloid-β synthesis.
Mitofilin: this compound affects the localization and activity of mitofilin, influencing amyloid-β levels
Comparación Con Compuestos Similares
Aftin-5 is part of a family of compounds known as Amyloid-β Forty-Two Inducers. Similar compounds include:
Aftin-4: Another Amyloid-β Forty-Two Inducer with similar properties but different potency and selectivity.
Roscovitine: A structurally related compound with distinct biological activities.
Celecoxib: Although primarily a cyclooxygenase-2 inhibitor, it shares some mechanistic similarities with this compound in terms of amyloid-β modulation
This compound is unique due to its specific and potent ability to increase amyloid-β 42 production while decreasing amyloid-β 38 levels, making it a valuable tool in Alzheimer’s disease research .
Propiedades
Fórmula molecular |
C19H26N6O |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(2R)-2-[[6-(N-methylanilino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C19H26N6O/c1-5-14(11-26)21-19-22-17(24(4)15-9-7-6-8-10-15)16-18(23-19)25(12-20-16)13(2)3/h6-10,12-14,26H,5,11H2,1-4H3,(H,21,22,23)/t14-/m1/s1 |
Clave InChI |
HYFZLABHJHEEFS-CQSZACIVSA-N |
SMILES isomérico |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |
SMILES canónico |
CCC(CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)
![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)




![2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide](/img/structure/B11929210.png)
![2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B11929217.png)
![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929218.png)


